

Reducing degradation of 1,1,2,2-tetrachloroethane during sample storage

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1,2,2-Tetrachloroethane**

Cat. No.: **B165197**

[Get Quote](#)

Technical Support Center: Analysis of 1,1,2,2-Tetrachloroethane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of **1,1,2,2-tetrachloroethane** during sample storage and analysis.

Troubleshooting Guides

Issue: Rapid degradation of **1,1,2,2-tetrachloroethane** is observed in aqueous samples.

Possible Cause	Recommendation
High Storage Temperature	Immediately cool samples to $\leq 6^{\circ}\text{C}$ upon collection and maintain this temperature during transport and storage. [1] Avoid freezing the samples.
Incorrect pH	1,1,2,2-tetrachloroethane degradation via hydrolysis is faster under basic or neutral conditions. [2] [3] For aqueous samples, preserve by acidifying to a pH < 2 with hydrochloric acid (HCl), unless this interferes with your analytical method.
Microbial Activity	For samples where biological degradation is a concern, such as those from environmental sources, preservation by cooling to $\leq 6^{\circ}\text{C}$ is critical. [1] Acidification to pH < 2 also helps inhibit microbial activity.
Presence of Headspace in Vials	Volatilization is a primary route of loss for 1,1,2,2-tetrachloroethane. [2] Ensure sample vials are filled completely, leaving no headspace (zero headspace). [4]

Issue: Inconsistent or low recovery of **1,1,2,2-tetrachloroethane** from solid samples (e.g., soil, sediment).

Possible Cause	Recommendation
Volatilization During Sampling and Handling	Minimize the exposure of the sample to air. Use appropriate sampling devices like airtight, sealable coring tools.
Biodegradation During Storage	Preserve soil samples intended for VOC analysis immediately after collection. Options include freezing or chemical preservation with methanol. For low-level analysis (<200 µg/kg), sodium bisulfate can be used, though it may have limitations.
Improper Storage Container	Use glass containers with Teflon®-lined septa to prevent absorption and leaching that can occur with plastic containers.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for **1,1,2,2-tetrachloroethane** in environmental samples?

A1: The two main degradation pathways for **1,1,2,2-tetrachloroethane** in environmental samples are chemical hydrolysis and anaerobic biodegradation.[2][3]

- Hydrolysis: This is a pH-dependent process that is more rapid in neutral to basic conditions. The major product of hydrolysis is trichloroethylene.[2]
- Anaerobic Biodegradation: In the absence of oxygen, microorganisms can degrade **1,1,2,2-tetrachloroethane** through processes like hydrogenolysis (producing 1,1,2-trichloroethane) and dichloroelimination (producing 1,2-dichloroethene).[5]

Q2: What is the recommended holding time for aqueous samples containing **1,1,2,2-tetrachloroethane**?

A2: For properly preserved aqueous samples (cooled to ≤6°C and acidified to pH <2), the recommended maximum holding time before analysis is 14 days.[4] Unpreserved samples should be analyzed within 7 days.[4]

Q3: How should I store my samples to minimize degradation of **1,1,2,2-tetrachloroethane**?

A3: To minimize degradation, samples should be:

- Collected in 40 mL glass vials with Teflon®-lined septa.
- Filled completely to ensure zero headspace.[\[4\]](#)
- Preserved by cooling to $\leq 6^{\circ}\text{C}$.[\[1\]](#)[\[4\]](#)
- For aqueous samples, acidified to pH <2 with HCl.[\[4\]](#)
- Stored in a dark environment to prevent photodegradation.

Q4: Can I freeze my samples for long-term storage?

A4: While freezing can be a preservation method for some analytes in solid matrices, for aqueous samples containing volatile organic compounds like **1,1,2,2-tetrachloroethane**, cooling to $\leq 6^{\circ}\text{C}$ without freezing is the standard recommendation.[\[1\]](#) Freezing can cause the vial to break and can affect the sample matrix.

Q5: What are the common analytical methods for detecting **1,1,2,2-tetrachloroethane**?

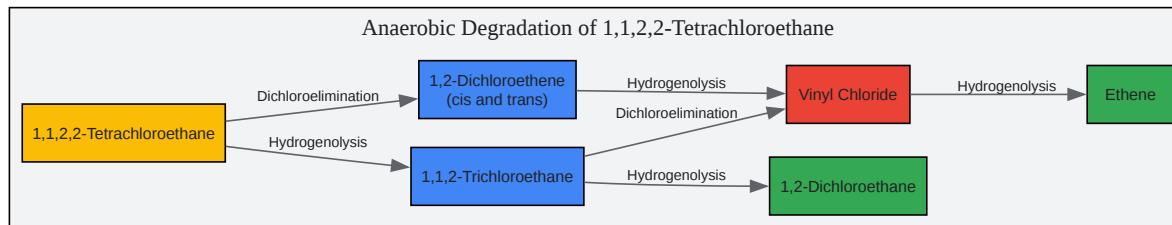
A5: The most common and approved methods for the determination of **1,1,2,2-tetrachloroethane** in water and solid samples involve purge and trap gas chromatography/mass spectrometry (GC/MS).[\[6\]](#) Standardized methods include EPA Methods 524.2, 624, and 8260.[\[6\]](#)

Quantitative Data on **1,1,2,2-Tetrachloroethane** Degradation

The rate of degradation of **1,1,2,2-tetrachloroethane** is influenced by various factors. The following table summarizes available quantitative data on its stability under different conditions.

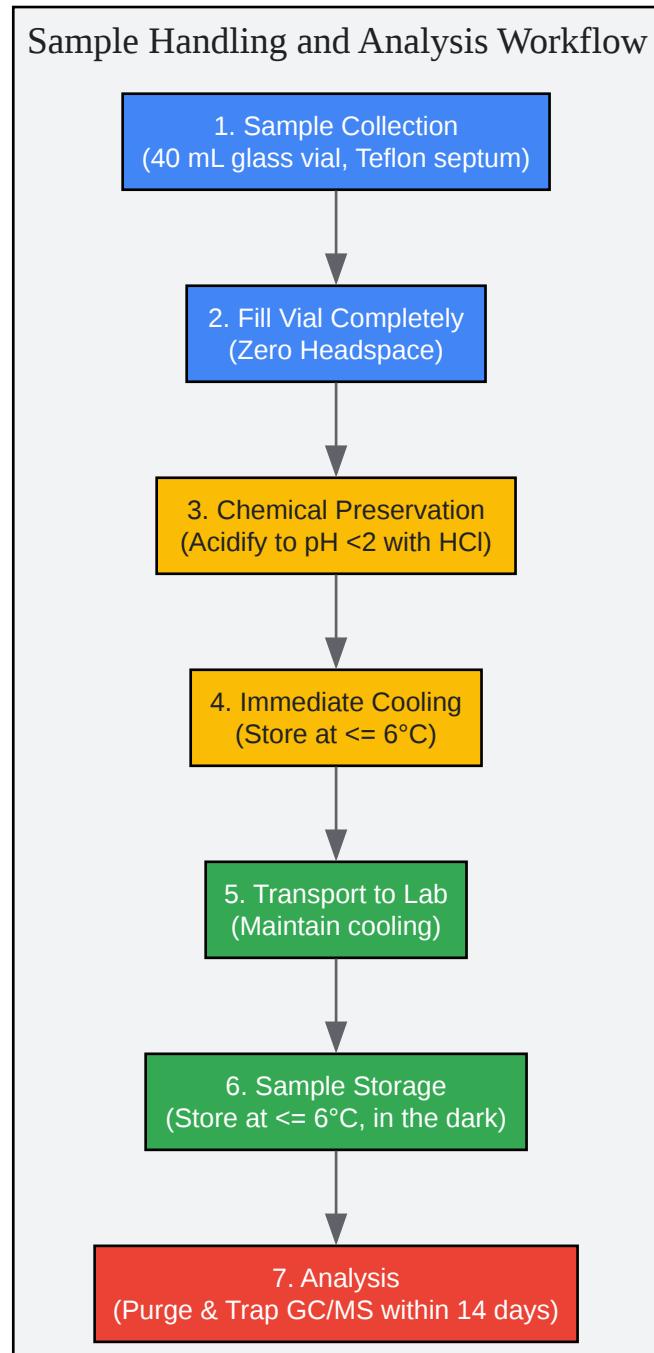
Matrix	Condition	Parameter	Value	Reference
Water	Hydrolysis (neutral pH)	Half-life	29 - 102 days	[2]
Pore-water	pH 7.0 - 7.5	Half-life	29.1 days	[3]
Anoxic sediment-water system	pH unreported	Half-life	6.6 days	[3]
Wetland sediment microcosms	19°C, anaerobic	First-order degradation rate constant	0.10 - 0.16 per day	[7]
Wetland sediment microcosms	19°C, anaerobic	Half-life	4.3 - 6.9 days	[7]
Wetland sediment microcosms	5°C, anaerobic	Degradation	~50% conversion in 35 days	[7]
Air (sorbed on Pittsburgh activated carbon)	Ambient temperature	Conversion to trichloroethylene	19% in 1 day, 63% in 8 days	[8]

Experimental Protocols


Protocol for Collection and Preservation of Aqueous Samples for **1,1,2,2-Tetrachloroethane** Analysis

- Materials:
 - 40 mL clear glass vials with Teflon®-lined septa.
 - Hydrochloric acid (HCl), 1:1 solution.
 - Cooler with ice or cooling packs.
 - Personal protective equipment (gloves, safety glasses).

- Procedure:


1. If the water to be sampled contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample.
2. Carefully fill the sample vial with the aqueous sample, ensuring no air bubbles are trapped.
3. Pour the sample gently down the side of the vial to minimize turbulence and volatilization.
4. Add 2-3 drops of 1:1 HCl to the vial to achieve a pH <2. Cap the vial and invert several times to mix. Confirm the pH with pH paper.
5. Continue filling the vial until a positive meniscus is formed over the top.
6. Slide the Teflon®-lined septum and cap over the meniscus and seal tightly.
7. Invert the vial and tap gently to check for any air bubbles. If bubbles are present, discard the sample and repeat the procedure with a new vial.
8. Label the vial clearly.
9. Place the sealed vial in a cooler with ice or cooling packs to maintain a temperature of $\leq 6^{\circ}\text{C}$ immediately after collection.
10. Transport the samples to the laboratory for analysis, ensuring they remain cooled.
11. Analyze the samples within the recommended 14-day holding time.

Visualizations

[Click to download full resolution via product page](#)

Caption: Anaerobic degradation pathways of **1,1,2,2-tetrachloroethane**.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for sample handling to minimize degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eurofinsus.com [eurofinsus.com]
- 2. epa.gov [epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. white-water-associates.com [white-water-associates.com]
- 5. Degradation of 1,1,2,2-tetrachloroethane and accumulation of vinyl chloride in wetland sediment microcosms and in situ porewater: biogeochemical controls and associations with microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for 1,1,2,2-Tetrachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anaerobic Degradation of 1,1,2,2-Tetrachloroethane and Association with Microbial Communities in a Freshwater Tidal Wetland, Aberdeen Proving Ground, Maryland: Laboratory Experiments and Comparisons to Field Data [pubs.usgs.gov]
- 8. cdc.gov [cdc.gov]
- To cite this document: BenchChem. [Reducing degradation of 1,1,2,2-tetrachloroethane during sample storage]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165197#reducing-degradation-of-1-1-2-2-tetrachloroethane-during-sample-storage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com